2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid is a chemical compound that combines features of quinoline and isonicotinic acid. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. It is primarily explored for its pharmacological properties, particularly in the context of drug design and development.
The compound can be synthesized through various chemical reactions involving quinoline derivatives and isonicotinic acid. Its structural characteristics suggest it may possess unique interactions with biological targets, making it a subject of study in pharmaceutical research.
2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid falls under the classification of heterocyclic compounds, specifically those containing nitrogen atoms in their rings. It is categorized as both a quinoline derivative and an isonicotinic acid derivative, which are known for their diverse biological activities.
The synthesis of 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid typically involves multi-step synthetic routes. Common methods include:
The molecular structure of 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid features a fused ring system that includes a quinoline moiety attached to an isonicotinic acid structure.
The compound can participate in various chemical reactions, including:
The mechanism of action for 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid primarily relates to its interactions with biological targets, such as enzymes and receptors.
The potential applications of 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid include:
This compound represents a promising avenue for further research in medicinal chemistry, particularly concerning its synthesis, biological activity, and potential therapeutic applications.
2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid (CAS: 28401165) is a hybrid molecule integrating a 3,4-dihydro-2(1H)-quinolinone (2O-THQ) core with an isonicotinic acid moiety. This structural duality facilitates diverse biological interactions, positioning it as a multifaceted pharmacophore. The 2O-THQ scaffold is recognized for its broad bioactivity spectrum, including roles in cytoskeletal dynamics and neuromodulation, while the isonicotinic acid component enhances target binding specificity through hydrogen bonding and π-stacking interactions [1] [6].
The compound exerts potent antiproliferative effects by disrupting microtubule dynamics. Like structurally related 2,3-dihydroquinazolin-4(1H)-one and quinoline sulfonamide derivatives, it binds to the β-tubulin subunit at the colchicine site, preventing GTP-dependent tubulin polymerization. This binding triggers metaphase arrest during mitosis and induces intrinsic apoptosis via caspase-3 and PARP-1 cleavage [5] [8].
Key mechanistic insights include:
Table 1: Anticancer Profile of Structural Analogues
Compound Class | IC50 (Tubulin Polymerization, μM) | Antiproliferative IC50 (μM) | Key Structural Features |
---|---|---|---|
Target Compound (Predicted) | 6.0–8.5* | 0.94–1.82* | Dihydroquinolinyl + isonicotinic acid |
D13 Quinoline sulfonamide [8] | 6.74 | 1.34 (HeLa) | Trimethoxyphenyl sulfonamide |
2-Substituted dihydroquinazolinone [5] | 2.1 | 0.38 (HepG2) | Indolyl C2-substituent |
* Estimates based on structural similarity and molecular docking analyses
In vivo studies of analogues demonstrate significant tumor growth suppression (67–82% at 25 mg/kg) in HepG2 xenografts without systemic toxicity, validating the pharmacophore’s translational potential [5].
The compound’s isonicotinic acid component enables activity against Phytophthora infestans and Pythium ultimum, oomycetes responsible for catastrophic crop diseases. Its mechanism mirrors patented fungicidal dihydroquinoline derivatives, which impair hyphal growth and zoospore germination by disrupting membrane integrity and mitochondrial ATP synthesis [3].
Critical findings from structural analogues:
Table 2: Antimicrobial Activity Against Oomycetes
Pathogen | Inhibition Rate at 10 μM (%) | Morphological Alterations | Resistance Frequency |
---|---|---|---|
Phytophthora infestans | 92.6 ± 3.1 | Hyphal swelling, cytoplasmic leakage | 1:1.2 × 107 |
Pythium ultimum | 87.3 ± 4.7 | Reduced zoospore motility, encystment defects | 1:8.9 × 106 |
Field trials of related compounds show disease severity reduction by 78–89% in potato late blight models, confirming practical utility [3].
The dihydroquinolinyl segment confers affinity for CNS targets, particularly NMDA receptors and GABAA channels. By modulating the kynurenine pathway—where quinolinic acid (QUIN) acts as an NMDA agonist—the compound reduces excitotoxicity linked to neuroinflammation and seizure disorders [4] [7].
Neuropharmacological actions:
Table 3: Neurotransmitter Receptor Interactions
Target | Binding Affinity (Ki or EC50) | Functional Effect | Therapeutic Implication |
---|---|---|---|
NMDA receptor | 140 nM | Glutamate antagonism | Neuroprotection in excitotoxicity |
GABAA-α1β2γ2 | 5.3 μM | Chlorurrent potentiation (↑127%) | Anxiolysis, seizure control |
5-HT2A | 2.8 μM | Partial agonism (Emax = 62%) | Mood stabilization |
Molecular dynamics simulations confirm blood-brain barrier penetration (log P = 1.9, PSproduct = 12.3 × 10−6 cm/s), enabling CNS bioavailability [7].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1